N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Description
N-[2-(4-Methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic heterocyclic compound featuring a quinoline core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a 3,4-dihydroisoquinoline carboxamide moiety.
Key structural attributes include:
- Quinoline backbone: Enhances planar rigidity, facilitating interactions with hydrophobic enzyme pockets.
- 4-Methoxyphenyl substituent: Electron-donating methoxy groups improve solubility and influence binding affinity.
- 3,4-Dihydroisoquinoline carboxamide: The partially saturated isoquinoline ring may reduce metabolic instability compared to fully aromatic systems.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)quinolin-4-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-31-21-12-10-19(11-13-21)24-16-25(22-8-4-5-9-23(22)27-24)28-26(30)29-15-14-18-6-2-3-7-20(18)17-29/h2-13,16H,14-15,17H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOITCIAVWQSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyaniline with quinoline-2-carboxylic acid under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization reactions to form the final isoquinolinecarboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects on Solubility and Binding: The 4-methoxyphenyl group in the target compound improves hydrophilicity compared to chlorophenyl (4k) or fluorophenyl analogs . Aminoethyl chains (e.g., diisopropylaminoethyl) in compounds enhance cellular permeability and target engagement, critical for central nervous system activity .
Synthetic Routes: Palladium-catalyzed cross-coupling () is efficient for introducing aryl groups, while FeCl₃ or ionic liquid catalysis () is preferred for dihydropyrimidinone scaffolds.
Research Findings and Data
Physicochemical Properties
- Melting Points: Analogs with polar substituents (e.g., methoxy, aminoethyl) exhibit lower melting points (112–150°C) compared to chlorophenyl derivatives (223–225°C), reflecting reduced crystallinity .
- Spectral Data : Infrared (IR) spectra of analogs show characteristic peaks at ~1,640 cm⁻¹ (amide C=O stretch) and ~3,400 cm⁻¹ (N-H stretch) .
Biological Activity
N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a quinoline moiety linked to an isoquinolinecarboxamide structure, which contributes to its diverse biological properties. The chemical formula is , and its structural representation can be summarized as follows:
- Quinoline Core : Imparts various pharmacological activities.
- Isoquinolinecarboxamide Group : Enhances interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of quinoline and isoquinoline compounds exhibit significant anticancer activities. Specifically, this compound has been studied for its potential to reverse multidrug resistance (MDR) in cancer cells.
The compound appears to inhibit the activity of P-glycoprotein (P-gp), a critical protein involved in drug efflux in cancer cells. By inhibiting P-gp, the compound enhances the efficacy of standard chemotherapeutic agents such as paclitaxel and doxorubicin, thereby resensitizing resistant cancer cell lines .
Inhibition of Topoisomerase II
Another significant biological activity is the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition can lead to apoptosis in cancer cells. Studies have shown that related compounds exhibit moderate antiproliferative activity in mammalian cells by targeting this enzyme .
Photochemotherapeutic Potential
The compound has also been evaluated for its photochemotherapeutic properties. Under UVA irradiation, it demonstrated enhanced antiproliferative effects compared to other known agents without causing mutagenicity or skin phototoxicity . This suggests a potential role in phototherapy for skin cancers.
Study 1: Multidrug Resistance Reversal
In a study focusing on MDR reversal, this compound was synthesized and tested against various drug-resistant cancer cell lines. The results indicated that the compound significantly improved the sensitivity of these cells to multiple chemotherapeutics without increasing toxicity .
Study 2: Antiproliferative Activity Assessment
Another investigation assessed the antiproliferative effects of the compound on different mammalian cell lines. The findings revealed that it inhibited cell growth effectively at certain concentrations, supporting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(4-methoxyphenyl)-4-quinolyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with substituted anilines and diketones. Key steps include cyclocondensation to form the quinoline core, followed by carboxamide coupling. For example, imine-anhydride reactions (as in tetrahydroisoquinoline derivatives) can yield structurally similar compounds under reflux conditions with catalysts like ZnCl₂ . Yield optimization depends on temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents enhance reactivity), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; aromatic protons in the quinoline core at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ for C₂₈H₂₄N₂O₃: ~437.18 g/mol) .
- X-ray Crystallography : For absolute configuration determination, particularly when stereocenters exist .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Early studies suggest:
- Antimicrobial Activity : Tested via broth microdilution assays against Gram-positive bacteria (MIC values reported in the range of 8–32 µg/mL) .
- Anticancer Potential : In vitro cytotoxicity screens (e.g., MTT assay) show IC₅₀ values of ~10–50 µM against breast cancer cell lines (MCF-7), likely due to intercalation or topoisomerase inhibition .
- Note : These findings are preliminary; dose-response validation and selectivity indices are required.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity) or impurities. Mitigation strategies include:
- Reproducibility Protocols : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Analog Comparison : Compare bioactivity with derivatives (e.g., chlorophenyl vs. methoxyphenyl substitutions) to identify pharmacophores .
- Purity Verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude confounding impurities .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Modification : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like TRPM8 channels or DNA topoisomerases .
- In Vitro Profiling : Test analogs in parallel assays (e.g., kinase panels, cytochrome P450 inhibition) to assess selectivity .
Q. What methodologies assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Solubility Analysis : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) and simulated gastric fluid .
- Long-Term Stability : Store at -20°C in amber vials; monitor purity monthly with UPLC .
Q. How can researchers investigate the mechanism of action for this compound’s anticancer activity?
- Methodological Answer :
- Target Identification : Perform pull-down assays with biotinylated probes followed by LC-MS/MS proteomics .
- Gene Expression Profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- In Vivo Validation : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to correlate pharmacokinetics (plasma t₁/₂) with efficacy .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values may stem from:
- Cell Culture Conditions : Variations in serum concentration or oxygen levels (hypoxia vs. normoxia) .
- Compound Solubility : Use of DMSO vs. cyclodextrin-based vehicles affecting bioavailability .
- Resolution : Cross-validate results in ≥3 independent labs with standardized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
